

Technical Guide: Spectroscopic Analysis of 4-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromoquinolin-7-ol

Cat. No.: B070503

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-7-ol is a halogenated quinoline derivative. The quinoline scaffold is a prominent structural motif in numerous pharmacologically active compounds, and the introduction of a bromine atom and a hydroxyl group can significantly influence the molecule's chemical properties and biological activity. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel compounds in the drug discovery and development pipeline.

This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for **4-Bromoquinolin-7-ol**. While direct experimental data for this specific molecule is not readily available in the public domain, this document outlines the predicted spectral characteristics based on established principles and data from analogous structures. Furthermore, it details generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-Bromoquinolin-7-ol**. These values are estimations based on the chemical structure and should be confirmed by experimental data upon synthesis of the compound.

Table 1: Predicted ^1H NMR Data for **4-Bromoquinolin-7-ol**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.5 - 8.7	d	4.5 - 5.0
H-3	7.2 - 7.4	d	4.5 - 5.0
H-5	7.8 - 8.0	d	8.5 - 9.0
H-6	7.0 - 7.2	dd	8.5 - 9.0, 2.0 - 2.5
H-8	7.3 - 7.5	d	2.0 - 2.5
OH	9.5 - 10.5	br s	-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for **4-Bromoquinolin-7-ol**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	148 - 152
C-3	121 - 124
C-4	138 - 142
C-4a	147 - 150
C-5	125 - 128
C-6	115 - 118
C-7	155 - 158
C-8	110 - 113
C-8a	128 - 131

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for **4-Bromoquinolin-7-ol**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenol)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C=C stretch (aromatic)	1580 - 1620	Medium-Strong
C=N stretch (quinoline)	1500 - 1550	Medium-Strong
C-O stretch (phenol)	1200 - 1260	Strong
C-Br stretch	500 - 600	Medium-Strong

Table 4: Predicted Mass Spectrometry Data for **4-Bromoquinolin-7-ol**

Parameter	Predicted Value
Molecular Formula	C ₉ H ₆ BrNO
Monoisotopic Mass	222.9633 u
Molecular Weight	224.05 g/mol
M ⁺ Peak (⁷⁹ Br)	m/z 223
M ⁺ 2 Peak (⁸¹ Br)	m/z 225
Isotopic Ratio (M ⁺ / M ⁺ 2)	~1:1

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a synthesized sample of **4-Bromoquinolin-7-ol**.

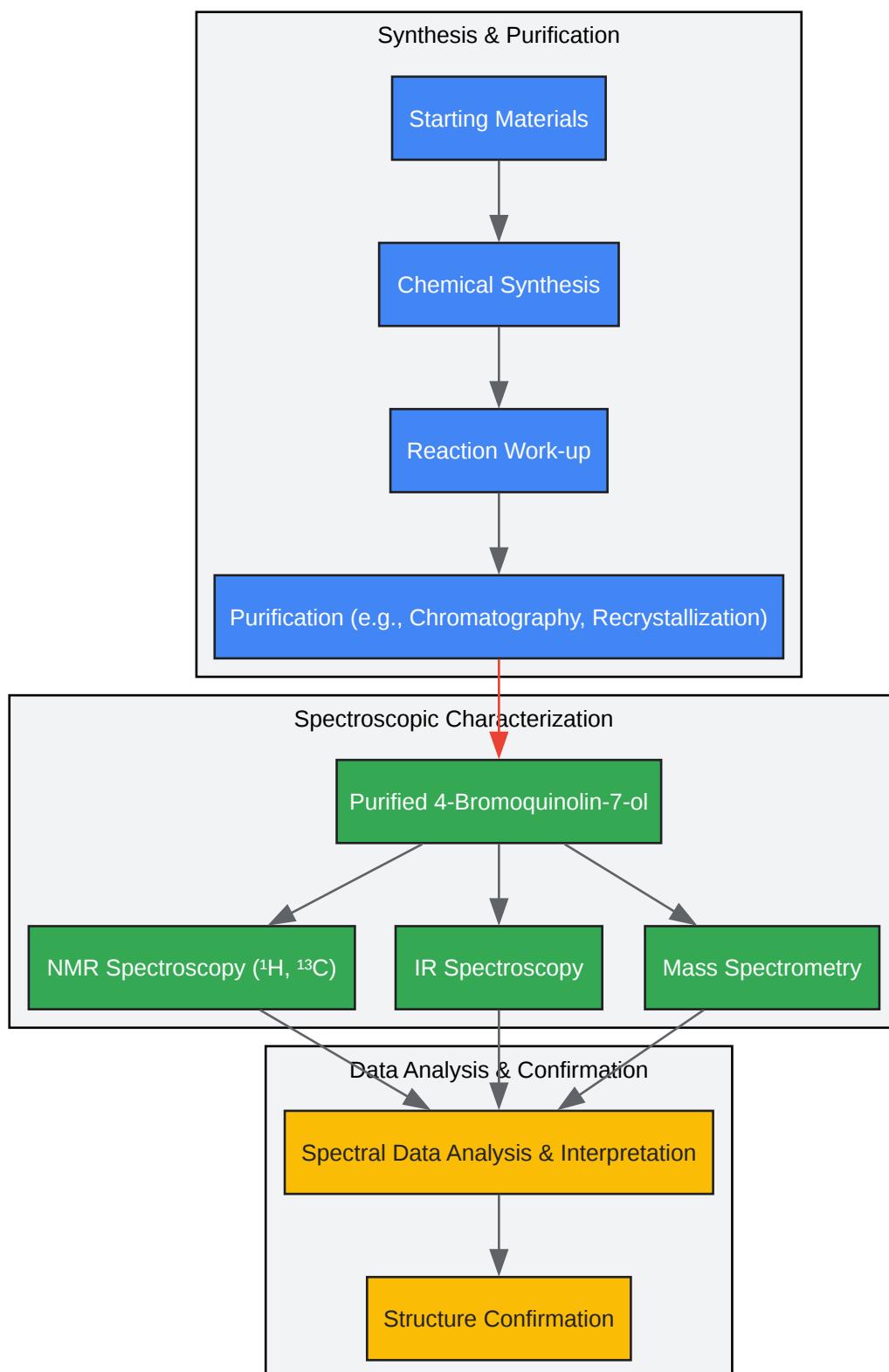
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the range of 0-12 ppm.
 - Process the data with appropriate phasing and baseline correction. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 0-200 ppm.
 - The solvent signal is used for chemical shift referencing.

2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Record the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.


- The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).

3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) or electron ionization (EI) source.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
 - The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M^+ and $M+2$).

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel quinoline derivative like **4-Bromoquinolin-7-ol**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 4-Bromoquinolin-7-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070503#spectroscopic-data-nmr-ir-ms-for-4-bromoquinolin-7-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com